4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone
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Overview
Description
4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes an isobutoxy and methoxy-substituted benzyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy and isobutoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3,4-dihydropyridazinone.
Substitution: Formation of this compound derivatives with nitro or halogen substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-isobutoxy-3-methoxybenzyl)piperazine
- 2-(4-isobutoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- 1-(4-isobutoxy-3-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Uniqueness
4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone stands out due to its unique combination of functional groups and its pyridazinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)14-27-20-10-9-16(12-21(20)26-3)11-18-13-19(23-24-22(18)25)17-7-5-4-6-8-17/h4-10,12-13,15H,11,14H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVNTFDVCHDZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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